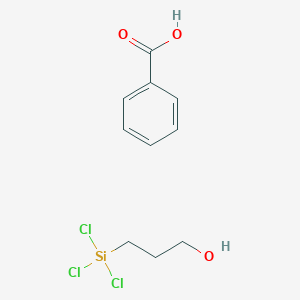
Benzoic acid;3-trichlorosilylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3-trichlorosilylpropan-1-ol is a chemical compound with the molecular formula C10H13Cl3O3Si It is a derivative of benzoic acid and contains a trichlorosilyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-trichlorosilylpropan-1-ol typically involves the reaction of benzoic acid with 3-trichlorosilylpropan-1-ol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the controlled addition of reagents and catalysts. The reaction mixture is then subjected to purification steps, such as distillation or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-trichlorosilylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trichlorosilyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like ammonia (NH3) or hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzoic acid;3-trichlorosilylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of benzoic acid;3-trichlorosilylpropan-1-ol involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the benzoic acid moiety may interact with cellular receptors or signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-trichlorosilylpropan-1-ol: A compound with a trichlorosilyl group attached to a propanol chain, used in organic synthesis.
Uniqueness
Benzoic acid;3-trichlorosilylpropan-1-ol is unique due to the combination of the benzoic acid and trichlorosilyl groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
90137-40-9 |
|---|---|
Molecular Formula |
C10H13Cl3O3Si |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
benzoic acid;3-trichlorosilylpropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H7Cl3OSi/c8-7(9)6-4-2-1-3-5-6;4-8(5,6)3-1-2-7/h1-5H,(H,8,9);7H,1-3H2 |
InChI Key |
VXECMGNZIMRTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















